molecular formula C15H10Cl2FNO B5796500 N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide

N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide

Cat. No. B5796500
M. Wt: 310.1 g/mol
InChI Key: FTOKHNNCRGCPMT-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide, also known as DCF, is a chemical compound that has become increasingly popular in scientific research. This compound has been studied for its potential use in cancer treatment, as well as for its effects on the immune system. In

Mechanism of Action

N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide exerts its anti-cancer effects through multiple mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, as well as to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. The immunomodulatory effects of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide are thought to be mediated through the activation of immune cells and the production of cytokines.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in cancer cell proliferation and to increase the expression of genes involved in apoptosis. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to modulate the activity of various signaling pathways involved in cancer development. Physiologically, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to inhibit tumor growth and to enhance the activity of immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its high potency. It has been shown to have anti-cancer effects at concentrations as low as 1 micromolar, making it a useful tool for studying cancer cell biology. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to be relatively stable in vitro, which is important for ensuring reproducibility of results. One limitation of using N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic at low concentrations, higher concentrations can be toxic to cells.

Future Directions

There are many potential future directions for research on N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide. One area of interest is its potential use in combination with other anti-cancer agents. N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been shown to enhance the activity of certain chemotherapeutic agents, suggesting that it may have synergistic effects when used in combination. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide and its effects on the immune system. Finally, research is needed to determine the safety and efficacy of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide in animal models and in clinical trials.

Synthesis Methods

N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2,3-dichlorobenzonitrile with 4-fluorophenylacetic acid in the presence of a base. Another method involves the reaction of 2,3-dichlorobenzonitrile with 4-fluorophenylacetonitrile in the presence of a reducing agent. Both methods result in the formation of N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide with a high yield.

Scientific Research Applications

N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)acrylamide has been studied for its effects on the immune system. It has been shown to stimulate the production of cytokines and enhance the activity of immune cells, suggesting that it may have potential as an immunomodulatory agent.

properties

IUPAC Name

(E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2FNO/c16-12-2-1-3-13(15(12)17)19-14(20)9-6-10-4-7-11(18)8-5-10/h1-9H,(H,19,20)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOKHNNCRGCPMT-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,3-dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide

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